molecular formula C10H12N4O3S B7749721 1-[(Z)-(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylthiourea

1-[(Z)-(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylthiourea

Cat. No.: B7749721
M. Wt: 268.29 g/mol
InChI Key: WTXHSSXBSPXZHA-SDQBBNPISA-N
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Description

1-[(Z)-(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylthiourea is an organic compound that features a unique combination of functional groups, including a methoxy group, a nitro group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylthiourea typically involves the condensation of 4-methoxy-3-nitrobenzaldehyde with 3-methylthiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(Z)-(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced thiourea derivatives.

    Substitution: Formation of various substituted thiourea compounds.

Scientific Research Applications

1-[(Z)-(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylthiourea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-[(Z)-(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylthiourea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The thiourea moiety can also form hydrogen bonds and interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

  • 4-[[3-(4-nitrophenyl)-1-phenyl-4-pyrazolyl]methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
  • Nitrofuran derivatives

Comparison: 1-[(Z)-(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylthiourea is unique due to its combination of a methoxy group, a nitro group, and a thiourea moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, nitrofuran derivatives are known for their antimicrobial properties, but the presence of the methoxy group in this compound may enhance its solubility and reactivity .

Properties

IUPAC Name

1-[(Z)-(4-methoxy-3-nitrophenyl)methylideneamino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S/c1-11-10(18)13-12-6-7-3-4-9(17-2)8(5-7)14(15)16/h3-6H,1-2H3,(H2,11,13,18)/b12-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXHSSXBSPXZHA-SDQBBNPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C\C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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